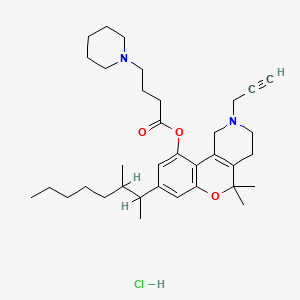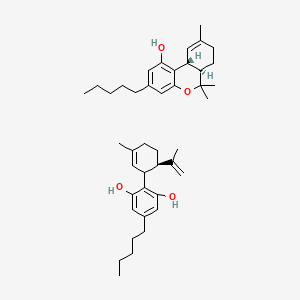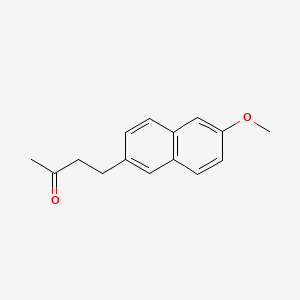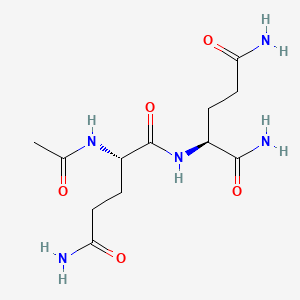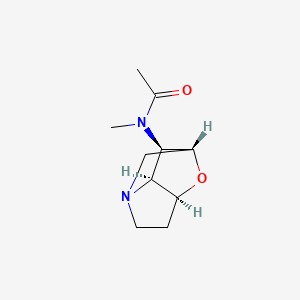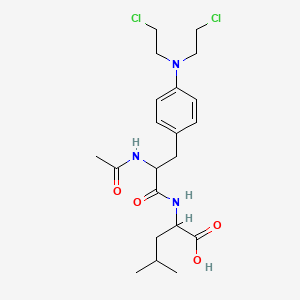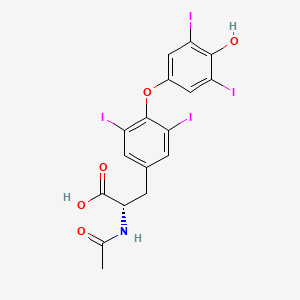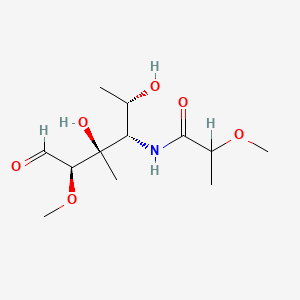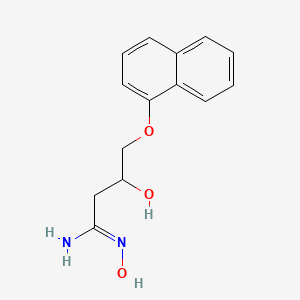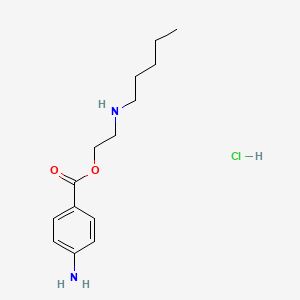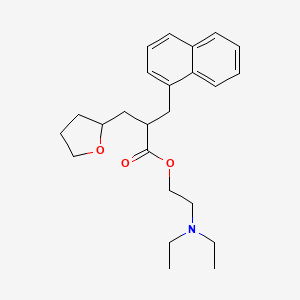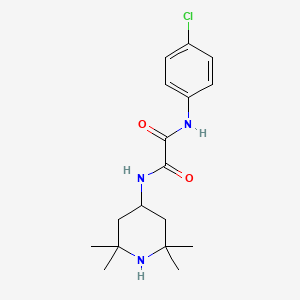
NBD-556
Descripción general
Descripción
N1-(4-Clorofenil)-N2-(2,2,6,6-tetrametil-4-piperidinil)-etanediamida, comúnmente conocido como NBD-556, es un mimético de molécula pequeña de CD4. Es principalmente reconocido por su papel como inhibidor de la entrada del VIH-1. This compound se une a la proteína de la envoltura del VIH-1 gp120, induciendo cambios conformacionales que imitan los causados por la unión del receptor celular CD4 .
Mecanismo De Acción
NBD-556 ejerce sus efectos uniéndose a la proteína de la envoltura del VIH-1 gp120 en el sitio de unión al CD4. Esta unión induce cambios conformacionales en gp120, evitando su interacción con el receptor CD4 en las células huésped. Como resultado, this compound bloquea la entrada del VIH-1 en las células huésped, inhibiendo la replicación viral . Los objetivos moleculares involucrados incluyen la proteína gp120 y el sitio de unión al CD4, con vías relacionadas con la entrada y fusión viral afectadas .
Análisis Bioquímico
Biochemical Properties
NBD-556 interacts with the HIV-1 envelope protein gp120, inducing a restructuring of gp120 analogous to CD4 binding . This interaction is crucial in the biochemical reactions involving HIV-1 entry into host cells .
Cellular Effects
This compound moderately inhibits virus entry into CD4-expressing target cells and enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This suggests that this compound can influence cell function by modulating the entry of HIV-1 into cells .
Molecular Mechanism
The mechanism of action of this compound involves blocking the gp120-CD4 interaction, which is essential for HIV-1 entry into host cells . It binds within a conserved gp120 cavity, leading to conformational changes in gp120 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not reported in the available literature. The compound has shown promise in preclinical studies for its antiviral activity .
Metabolic Pathways
Its role in inhibiting HIV-1 entry suggests it may interact with enzymes or cofactors involved in viral replication and infection processes .
Transport and Distribution
Its role as a CD4 mimetic suggests it may interact with cellular transporters or binding proteins involved in HIV-1 entry .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role in interacting with the HIV-1 envelope protein gp120, it is likely to be involved in processes at the cell membrane where viral entry occurs .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NBD-556 implica la reacción de isocianato de 4-clorofenilo con 2,2,6,6-tetrametil-4-piperidinol para formar el derivado de urea correspondiente. Este intermedio se hace reaccionar entonces con etilendiamina para producir this compound . Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el diclorometano y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. La purificación se logra a través de técnicas de cristalización y cromatografía para garantizar que el producto final cumpla con los estándares de pureza requeridos .
Análisis De Reacciones Químicas
Tipos de Reacciones
NBD-556 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
NBD-556 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar las interacciones de moléculas pequeñas con proteínas.
Biología: Investigado por su papel en la inhibición de la entrada del VIH-1 en las células huésped.
Medicina: Explorado como un posible agente terapéutico para prevenir la infección por el VIH-1.
Comparación Con Compuestos Similares
. Estos compuestos comparten estructuras y mecanismos de acción similares pero difieren en sus afinidades de unión y actividades inhibitorias. NBD-556 es único en su unión específica a la proteína gp120 y su capacidad para inducir cambios conformacionales que imitan la unión al CD4 .
Lista de Compuestos Similares
- NBD-557
- NBD-09027
- NBD-10007
- NBD-11009
- NBD-11018
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLQCIOURANAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364454 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333353-44-9 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBD-556 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)
